molecular formula C20H13ClO3 B378019 4-Benzoylphenyl 4-chlorobenzoate

4-Benzoylphenyl 4-chlorobenzoate

Cat. No.: B378019
M. Wt: 336.8g/mol
InChI Key: OCKXYZYCERVAIG-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 4-chlorobenzoate is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring both benzophenone and 4-chlorobenzoate moieties, makes it a potential candidate for the synthesis of more complex molecules, such as benzoxazole derivatives, which are prominent scaffolds in drug discovery due to their diverse biological activities . In a broader biochemical context, the 4-chlorobenzoate functional group is a known metabolite and has been extensively studied in microbial degradation pathways. Enzymes like 4-chlorobenzoate:CoA ligase activate this group by forming a coenzyme A thioester, which is a crucial step in dehalogenation processes . Researchers may explore this compound as a building block in the development of novel compounds with potential antiproliferative or antimicrobial properties, or as a probe to study enzyme kinetics and mechanisms in biodegradation pathways. This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C20H13ClO3

Molecular Weight

336.8g/mol

IUPAC Name

(4-benzoylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C20H13ClO3/c21-17-10-6-16(7-11-17)20(23)24-18-12-8-15(9-13-18)19(22)14-4-2-1-3-5-14/h1-13H

InChI Key

OCKXYZYCERVAIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 4-chlorobenzoic acid, which is structurally related to 4-benzoylphenyl 4-chlorobenzoate, have shown promising antimicrobial properties. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Antitumor Activity
Compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines. For instance, benzothiazole derivatives have shown significant antitumor activity, with some exhibiting GI50 values as low as 0.1 µM against melanoma cell lines. This indicates that modifications to the benzothiazole structure can enhance antitumor efficacy.

Case Study: Antitumor Efficacy Assessment
In a controlled study involving murine models, administration of related compounds resulted in a notable reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting that these compounds effectively target cancer cell survival mechanisms.

Materials Science Applications

Liquid Crystal Formation
The compound has been explored for its potential use in liquid crystal technologies. Research has shown that specific derivatives can form liquid crystalline phases, which are essential for developing advanced materials for displays and other optical applications. The synthesis and characterization of such compounds often involve thermodynamic analyses to understand their properties better .

Environmental Applications

Biodegradation Studies
The environmental impact of chlorinated compounds like this compound is an area of active research. Studies on the biodegradation of related compounds indicate that certain bacterial strains can utilize these compounds as carbon sources, leading to complete mineralization. For example, Arthrobacter sp. has been identified as capable of degrading 4-chlorobenzoate, which could inform bioremediation strategies for contaminated environments .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains (MIC < 8 µg/mL)
Antitumor ActivitySignificant reduction in tumor size in murine models
Materials ScienceLiquid Crystal FormationCompounds exhibit thermotropic behavior
Environmental StudiesBiodegradationComplete mineralization by Arthrobacter sp.

Comparison with Similar Compounds

The following analysis compares 4-benzoylphenyl 4-chlorobenzoate (hypothetical structure) with structurally related 4-chlorobenzoate derivatives, focusing on synthesis, physicochemical properties, biological activity, and enzymatic interactions.

Key Observations :

  • Chlorine substituent: Enhances reactivity in amidation and esterification reactions due to its electron-withdrawing nature. For example, vinyl 4-chlorobenzoate reacts more efficiently in amidation than non-chlorinated analogs .
  • Synthetic yields : High yields (e.g., 88% for coumarin derivatives) are achievable under mild conditions, emphasizing the versatility of 4-chlorobenzoyl chloride in ester synthesis .

Table: Enzymatic Interactions of 4-Chlorobenzoate Derivatives

Compound Enzyme System Key Interaction
4-Chlorobenzoate 4-Chlorobenzoate-CoA ligase Forms acyl-adenylate intermediate; kcat enhanced by I303A mutation for 3,4-dichlorobenzoate
4-Chlorobiphenyl metabolites Biphenyl dioxygenase (U23A strain) Induced by flavonoids (e.g., isoflavone); upregulated bphA expression
4-Chlorobenzoyl-CoA Dehalogenases (e.g., Pseudomonas CBS3) Hydrolyzes to 4-hydroxybenzoyl-CoA via conserved Lys107 residue
Physicochemical Properties
  • Spectroscopic Features :

    • IR : C=O stretching at ~1728 cm⁻¹; C–Cl stretching at 744 cm⁻¹ (consistent across 4-chlorobenzoate esters) .
    • <sup>1</sup>H-NMR : Aromatic protons in 4-chlorobenzoate derivatives resonate between 7.34–8.15 ppm, with splitting patterns influenced by adjacent substituents .
  • Solubility and Stability :

    • Chlorine and nitro groups reduce aqueous solubility but enhance thermal stability. For example, 4-nitrophenyl 4-chlorobenzoate is highly crystalline and stable under ambient conditions .

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-chlorobenzoyl chloride reacts with diphenylmethane in a dichloromethane solvent at 0–5°C, catalyzed by aluminum chloride (AlCl₃). The electrophilic acylium ion generated by the interaction of the acyl chloride and AlCl₃ attacks the para position of diphenylmethane, forming 4,4'-bis(4-chlorobenzoyl)diphenylmethane as an intermediate. Subsequent oxidation with molecular oxygen at 50–90°C yields the final product.

Key Parameters:

  • Catalyst: AlCl₃ (1:1–1:5 molar ratio relative to substrate).

  • Temperature: 0–5°C for acylation; 50–90°C for oxidation.

  • Solvent: Dichloromethane or toluene.

Yield Optimization

The oxidation step is critical for achieving high purity. Patent data suggest that maintaining a pH of 3–5 during oxidation minimizes side reactions, improving yields to ~75%. Recrystallization from ethanol further enhances purity.

Schotten-Baumann Esterification

The Schotten-Baumann method offers a milder alternative for ester synthesis, avoiding harsh Lewis acids. Here, 4-chlorobenzoic acid is activated as its acyl chloride and reacted with 4-benzoylphenol under basic conditions.

Reaction Protocol

  • Acyl Chloride Formation: 4-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in toluene under reflux (40–90°C) to generate 4-chlorobenzoyl chloride.

  • Esterification: The acyl chloride is added dropwise to a solution of 4-benzoylphenol and sodium hydroxide (NaOH) in water, forming the ester via nucleophilic acyl substitution.

Key Parameters:

  • Base: NaOH (1:1 molar ratio).

  • Temperature: 0–5°C during mixing; room temperature for completion.

  • Workup: Acidification with HCl precipitates the product.

Advantages and Limitations

This method achieves yields of 60–70% with minimal byproducts. However, the hygroscopic nature of 4-chlorobenzoyl chloride necessitates anhydrous conditions, complicating scalability.

Coupling Agent-Mediated Synthesis

Carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) enable ester formation under neutral conditions, ideal for acid- or base-sensitive substrates.

Procedure

  • Activation: 4-Chlorobenzoic acid is dissolved in dimethylformamide (DMF) with DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Coupling: 4-Benzoylphenol is added, and the mixture is stirred at room temperature for 12–24 hours.

Key Parameters:

  • Coupling Agent: DCC (1.2 equivalents).

  • Solvent: DMF or dichloromethane.

  • Yield: ~65%, with byproducts removed via column chromatography.

Comparative Analysis

While this method avoids extreme temperatures, the cost of coupling agents and the need for chromatography limit industrial applicability.

Oxidative Methods from Ketone Intermediates

A two-step synthesis involving ketone formation followed by oxidation is documented in patents for related compounds.

Synthesis of 4-Metaphenoxy Acetophenone

Phenyl ether undergoes acylation with acetyl chloride in dichloromethane at 0–5°C, catalyzed by AlCl₃, to yield 4-metaphenoxy acetophenone.

Oxidation to Carboxylic Acid

The ketone is oxidized using potassium hypochlorite in methanol at 50–90°C, followed by acidification to isolate 4-phenoxy benzoic acid.

Final Esterification

The acid is converted to its acyl chloride and reacted with 4-benzoylphenol via methods described in Section 2.

Yield Profile:

  • Overall Yield: 50–60% due to losses in multiple steps.

Comparative Evaluation of Methods

MethodCatalystTemperature RangeYieldScalability
Friedel-Crafts AcylationAlCl₃0–90°C75%High
Schotten-BaumannNaOH0–25°C70%Moderate
Coupling AgentsDCC/DMAP20–25°C65%Low
Oxidative PathwayAlCl₃/KClO50–90°C60%Moderate

Key Observations:

  • Friedel-Crafts acylation offers the highest yield and scalability but requires careful handling of Lewis acids.

  • Schotten-Baumann esterification balances yield and simplicity, making it suitable for laboratory-scale synthesis .

Q & A

Q. What enzymatic pathways are central to microbial degradation of 4-chlorobenzoate derivatives?

The degradation of 4-chlorobenzoate derivatives involves sequential enzymatic steps:

  • Activation : 4-Chlorobenzoate:CoA ligase (CBL) catalyzes ATP-dependent thioesterification, forming 4-chlorobenzoyl-CoA .
  • Dehalogenation : 4-Chlorobenzoyl-CoA dehalogenase (EC 3.8.1.7) replaces the chlorine atom with a hydroxyl group, yielding 4-hydroxybenzoyl-CoA .
  • Ring Cleavage : 4-Hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23) hydrolyzes the thioester, enabling protocatechuate-mediated meta- or ortho-cleavage pathways . Key organisms include Arthrobacter sp. TM-1 and Pseudomonas cepacia P166 .

Q. How can researchers optimize microbial degradation efficiency in lab settings?

  • Strain Adaptation : Use continuous culture and sequential subculturing to enhance degradation rates (e.g., Arthrobacter sp. TM-1 reduced doubling time from 50 to 1.6 hours) .
  • Cofactor Optimization : Mn²⁺ supplementation boosts dehalogenase activity, while anaerobic conditions mitigate oxygen inhibition .
  • Fed-Batch Systems : Acclimated biomass increases degradation rates compared to unacclimated systems .

Q. What analytical methods are critical for identifying degradation intermediates?

  • Chromatography : HPLC or GC-MS to separate metabolites like 4-chlorocatechol and 5-chloro-2-hydroxymuconate .
  • Isotopic Tracing : ¹³C-labeled substrates track carbon flux through pathways .
  • Enzyme Assays : Bradford protein quantification and spectrophotometric monitoring of dehalogenase activity (e.g., chloride ion detection) .

Advanced Research Questions

Q. How does structural plasticity of 4-chlorobenzoate:CoA ligase (CBL) enable substrate engineering?

  • Residue Truncation : Truncating Ile303 in the substrate-binding pocket reduces steric hindrance, enhancing 3,4-dichlorobenzoate catalysis by ~100-fold .
  • Combinatorial Mutagenesis : F184W/I303A/V209T mutations reshape the binding pocket, improving catalytic efficiency for non-native substrates (e.g., 3-chlorobenzoate) .
  • Structural Validation : X-ray crystallography confirms productive substrate positioning in mutant enzymes .

Q. What experimental strategies resolve contradictions in meta- versus ortho-cleavage pathways?

  • Metabolite Profiling : LC-MS/MS distinguishes intermediates (e.g., meta-cleavage yields 5-chloro-2-hydroxymuconate; ortho pathways produce distinct byproducts) .
  • Gene Knockout Studies : Disrupting xylD or nahG genes in Pseudomonas sp. B13 clarifies pathway dependencies .
  • Oxygen Sensitivity Tests : Meta-cleavage dominates under aerobic conditions, while anaerobic setups favor alternative routes .

Q. How can rational design improve dehalogenase activity for polychlorinated substrates?

  • Substrate Docking Simulations : Identify steric clashes in the active site (e.g., 3,4-dichlorobenzoate binding in CBL mutants) .
  • Directed Evolution : Screen mutant libraries for enhanced activity using high-throughput chloride ion assays .
  • Thermostability Engineering : Stabilize enzyme variants via disulfide bridge introduction (e.g., CBL mutants with Tₘ increases >10°C) .

Q. What are the challenges in scaling lab-optimized degradation pathways to environmental systems?

  • Community Dynamics : Synthetic consortia (e.g., Arthrobacter + Pseudomonas) improve pathway completeness .
  • Bioavailability : Surfactants or co-solvents enhance substrate uptake in hydrophobic environments .
  • Regulatory Constraints : Monitor horizontal gene transfer risks when deploying engineered strains .

Methodological Guidelines

Designing Kinetic Studies for Chlorobenzoate-Modifying Enzymes

  • Initial Rate Measurements : Use stopped-flow spectroscopy to capture rapid CoA-thioester formation .
  • Inhibition Assays : Test dissolved oxygen effects on dehalogenase activity via anaerobic chambers .
  • Substrate Saturation Curves : Fit data to Michaelis-Menten models to compare wild-type and mutant enzymes (e.g., Kₘ reductions in I303A CBL) .

Validating Non-Productive Substrate Binding in Engineered Enzymes

  • Crystallographic Analysis : Resolve ligand-bound structures to identify mispositioned substrates (e.g., 3-chlorobenzoate in CBL I303A mutants) .
  • Molecular Dynamics : Simulate binding pocket flexibility to predict productive conformations .

Addressing Discrepancies in Pathway Elucidation Studies

  • Multi-Omics Integration : Combine proteomics (enzyme expression) and metabolomics (intermediate profiling) for pathway validation .
  • Cross-Species Comparisons : Contrast Pseudomonas meta-cleavage with Arthrobacter protocatechuate pathways to identify conserved steps .

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